N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide is a chemical compound belonging to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by its molecular structure, which includes a methyl group and an isopropyl group attached to the nitrogen atom of the imidazole ring, as well as a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide typically involves the following steps:
Imidazole Derivative Formation: The starting material is often an imidazole derivative, which undergoes a series of reactions to introduce the desired functional groups.
Methylation: The imidazole ring is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Isopropyl Group Addition: The isopropyl group is introduced using an isopropylating agent like isopropyl chloride or isopropyl bromide.
Carboxamide Formation: The carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can be performed to reduce the imidazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
N-oxide Derivatives: Resulting from the oxidation of the imidazole ring.
Reduced Derivatives: Resulting from the reduction of the imidazole ring or other functional groups.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in various chemical reactions.
Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzyme activity. Its structural similarity to certain biological molecules allows it to interact with specific enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the synthesis of pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
N-methylimidazole: A simpler imidazole derivative without the isopropyl and carboxamide groups.
N-ethyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
N-methyl-N-(propan-2-yl)-1H-pyrazole-1-carboxamide: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness: N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its reactivity and stability make it a valuable compound in various applications.
Properties
CAS No. |
548763-33-3 |
---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.